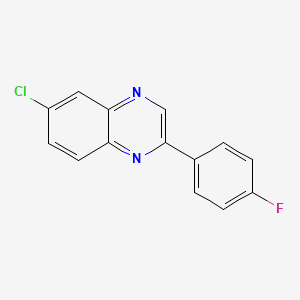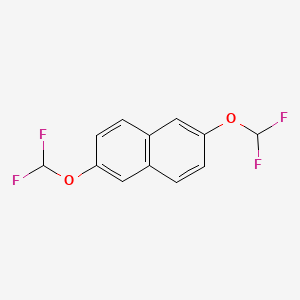
2,6-Bis(difluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2,6-Bis(difluorométhoxy)naphtalène est un composé organique de formule moléculaire C12H8F4O2. Il s'agit d'un dérivé du naphtalène, où deux atomes d'hydrogène aux positions 2 et 6 sont remplacés par des groupes difluorométhoxy.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2,6-Bis(difluorométhoxy)naphtalène implique généralement la réaction du 2,6-dibromonaphtalène avec l'éther difluorométhylique en présence d'une base. La réaction est réalisée dans des conditions anhydres pour empêcher l'hydrolyse de l'éther difluorométhylique. Le mélange réactionnel est généralement chauffé pour faciliter la réaction de substitution, conduisant à la formation de 2,6-Bis(difluorométhoxy)naphtalène .
Méthodes de production industrielle
La production industrielle du 2,6-Bis(difluorométhoxy)naphtalène suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs de qualité industrielle et de conditions réactionnelles optimisées pour assurer un rendement élevé et une pureté optimale. La réaction est généralement réalisée dans de grands réacteurs avec un contrôle précis de la température et de la pression pour maximiser l'efficacité .
Analyse Des Réactions Chimiques
Types de réactions
Le 2,6-Bis(difluorométhoxy)naphtalène subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés du naphtalène avec différents groupes fonctionnels.
Réduction : Les réactions de réduction peuvent convertir les groupes difluorométhoxy en d'autres groupes fonctionnels.
Substitution : Les groupes difluorométhoxy peuvent être substitués par d'autres groupes dans des conditions appropriées
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution nécessitent souvent des bases ou des acides forts comme catalyseurs
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des naphtoquinones, tandis que la réduction peut produire des naphtols .
Applications de recherche scientifique
Le 2,6-Bis(difluorométhoxy)naphtalène a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme brique de base pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique.
Industrie : Il est utilisé dans le développement de matériaux avancés, notamment des semi-conducteurs et des polymères organiques.
Mécanisme d'action
Le mécanisme par lequel le 2,6-Bis(difluorométhoxy)naphtalène exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Les groupes difluorométhoxy peuvent participer à des liaisons hydrogène et à d'autres interactions non covalentes, influençant la réactivité et l'affinité de liaison du composé. Ces interactions peuvent affecter diverses voies biochimiques, faisant du composé un outil précieux en recherche .
Applications De Recherche Scientifique
2,6-Bis(difluoromethoxy)naphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including organic semiconductors and polymers.
Mécanisme D'action
The mechanism by which 2,6-Bis(difluoromethoxy)naphthalene exerts its effects involves interactions with specific molecular targets. The difluoromethoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound a valuable tool in research .
Comparaison Avec Des Composés Similaires
Composés similaires
2,6-Dibromonaphtalène : Un précurseur dans la synthèse du 2,6-Bis(difluorométhoxy)naphtalène.
2,6-Difluoronaphtalène : Similaire en structure mais dépourvu de groupes méthoxy.
2,6-Diméthoxynaphtalène : Contient des groupes méthoxy au lieu de groupes difluorométhoxy
Unicité
Le 2,6-Bis(difluorométhoxy)naphtalène est unique en raison de la présence de groupes difluorométhoxy, qui confèrent des propriétés chimiques distinctes. Ces groupes améliorent la stabilité et la réactivité du composé, le rendant approprié pour diverses applications que des composés similaires ne pourraient pas atteindre .
Propriétés
Formule moléculaire |
C12H8F4O2 |
|---|---|
Poids moléculaire |
260.18 g/mol |
Nom IUPAC |
2,6-bis(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C12H8F4O2/c13-11(14)17-9-3-1-7-5-10(18-12(15)16)4-2-8(7)6-9/h1-6,11-12H |
Clé InChI |
XJHPCAWBOBEQNA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)OC(F)F)C=C1OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B11853311.png)
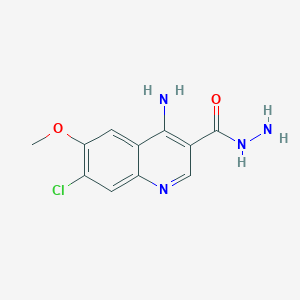


![2-(9-Methyl-1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetic acid](/img/structure/B11853338.png)
![tert-Butyl 2-cyclopropyl-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B11853340.png)
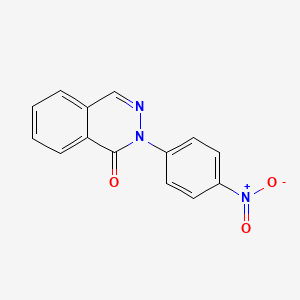
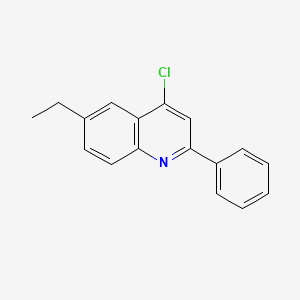

![1-(4-Butylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11853365.png)
